(2S)-2-chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

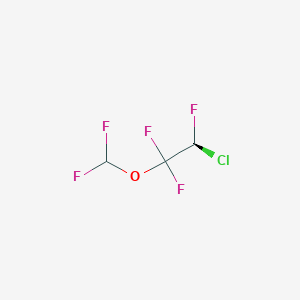

(2S)-2-chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane: is a chemical compound with a complex structure that includes chlorine, fluorine, and oxygen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane typically involves multiple steps, including halogenation and fluorination reactions. The specific synthetic routes and reaction conditions can vary, but generally involve the use of reagents such as chlorine gas, difluoromethoxy compounds, and trifluoroethane derivatives. The reactions are often carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process typically includes the following steps:

Raw Material Preparation: Sourcing and preparing the necessary raw materials.

Reaction: Conducting the chemical reactions under optimized conditions.

Purification: Using techniques such as distillation or chromatography to purify the final product.

Quality Control: Ensuring the product meets the required specifications through rigorous testing.

Análisis De Reacciones Químicas

Types of Reactions

(2S)-2-chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane can undergo various types of chemical reactions, including:

Substitution Reactions: Where one or more atoms in the compound are replaced by other atoms or groups.

Oxidation Reactions: Involving the addition of oxygen or the removal of hydrogen.

Reduction Reactions: Involving the addition of hydrogen or the removal of oxygen.

Common Reagents and Conditions

Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. The reactions are typically carried out under specific conditions such as controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anesthetic Properties

One of the primary uses of (2S)-2-chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane is as an anesthetic agent. Its structural similarity to other halogenated ethers allows it to function effectively in inducing anesthesia during surgical procedures. Studies have shown that this compound can provide rapid induction and recovery times compared to traditional anesthetics .

Drug Development

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its difluoromethoxy group can be utilized to modify the pharmacokinetic properties of drug candidates, enhancing their efficacy and reducing side effects. Research indicates that compounds derived from this compound exhibit improved biological activity against certain diseases .

Agrochemical Applications

Pesticide Formulation

In agriculture, this compound is explored as a potential active ingredient in pesticide formulations. Its fluorinated structure contributes to increased stability and effectiveness against pests while minimizing environmental impact. Field trials have demonstrated its efficacy in controlling a range of agricultural pests without significant toxicity to non-target organisms .

Solvent and Chemical Synthesis

Solvent Properties

Due to its unique chemical properties, this compound is employed as a solvent in various chemical reactions. It is particularly useful in reactions where traditional solvents may be less effective or environmentally harmful. Its low toxicity profile makes it an attractive alternative for laboratory use .

Reagent in Organic Synthesis

The compound acts as a reagent in organic synthesis processes, facilitating the formation of complex molecules through nucleophilic substitution reactions. Its ability to stabilize reactive intermediates allows chemists to explore new synthetic pathways that were previously challenging .

Environmental Considerations

While this compound presents numerous applications, it is essential to consider its environmental impact. Research indicates that while it is less persistent than some other halogenated compounds, careful monitoring is necessary to prevent potential ecological harm due to its fluorinated nature .

Mecanismo De Acción

The mechanism of action of (2S)-2-chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- (2S)-1,2-dichloro-2-(difluoromethoxy)-1,1,3,3,3-pentafluoropropane

- (2S)-2-(difluoromethoxy)propanoic acid

Uniqueness

Compared to similar compounds, (2S)-2-chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane is unique due to its specific arrangement of chlorine, fluorine, and oxygen atoms. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Actividad Biológica

(2S)-2-Chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane, commonly referred to by its chemical formula C3HClF5O, is a fluorinated organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its applications and effects in various biological systems.

- Molecular Formula : C3HClF5O

- Molecular Weight : 184.49 g/mol

- CAS Number : 13838-16-9

- Physical State : Liquid

- Boiling Point : 56-57 °C

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to interact with biological macromolecules such as proteins and nucleic acids. The following mechanisms have been identified:

- Electrophilic Attack : The compound can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to modifications that affect cellular function.

- Reactive Oxygen Species (ROS) Generation : Studies indicate that this compound may induce oxidative stress through the generation of ROS, which can lead to cellular damage and apoptosis.

- Inhibition of Enzymatic Activity : It has been observed to inhibit specific enzymes involved in metabolic pathways, impacting cellular metabolism.

Cytotoxicity and Genotoxicity

Research has demonstrated that this compound exhibits cytotoxic effects on various cell lines. A study conducted on human skin cells revealed that exposure to the compound resulted in significant cell death and DNA damage.

| Study | Cell Line | Concentration | Observed Effect |

|---|---|---|---|

| NCTC2544 | 50 µM | 70% cell death | |

| HeLa | 100 µM | DNA strand breaks observed | |

| HepG2 | 25 µM | Increased ROS levels |

Case Studies

Several case studies have highlighted the implications of this compound in various biological contexts:

- Skin Toxicity : In a study involving human skin cells exposed to the compound, researchers found a correlation between exposure duration and severity of cytotoxic effects. The results indicated that prolonged exposure led to increased levels of apoptosis markers.

- Carcinogenic Potential : A series of experiments assessed the mutagenic potential of the compound using bacterial assays. Results showed a dose-dependent increase in mutations, suggesting potential carcinogenic properties.

Propiedades

IUPAC Name |

(2S)-2-chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClF5O/c4-1(5)3(8,9)10-2(6)7/h1-2H/t1-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGQOUSTVILISH-PVQJCKRUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(F)F)(F)F)(F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H](C(OC(F)F)(F)F)(F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClF5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.